Quinic acid is classified under the category of organic compounds known as quinic acids and derivatives. It contains a cyclohexane ring with four hydroxyl groups and a carboxylic acid group. The molecular formula for quinic acid, trimethylsilyl derivative is with a molecular weight of approximately 553.0722 g/mol .
The synthesis of quinic acid, trimethylsilyl derivative typically involves the protection of functional groups in quinic acid to enhance its stability and reactivity. One common method is the trimethylsilylation process, where the hydroxyl groups are reacted with trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction converts the hydroxyl groups into trimethylsilyl ethers, which are more volatile and suitable for gas chromatography applications.
The reaction can be described by the following general equation:
This method allows for selective protection of hydroxyl groups while maintaining the carboxylic acid functionality intact. The reaction conditions typically require an anhydrous environment to prevent hydrolysis .
The molecular structure of quinic acid, trimethylsilyl derivative features a cyclohexane ring with multiple substituents. The presence of five silicon atoms in the form of trimethylsilyl groups significantly alters its physical properties compared to native quinic acid.
Quinic acid, trimethylsilyl derivative participates in various chemical reactions typical for silyl ethers. These include hydrolysis back to quinic acid under acidic conditions or reactions involving nucleophiles that can attack the silicon atom.
For instance, hydrolysis can be represented as:
This reversibility is crucial for analytical applications where regeneration of the parent compound may be necessary for further studies .
The mechanism by which quinic acid, trimethylsilyl derivative functions in biological systems or chemical reactions often involves its role as a chiral building block or intermediate in synthetic pathways. Its ability to form stable complexes with various substrates enhances its utility in drug synthesis and analysis.
The specific mechanisms can vary widely depending on the application but generally involve coordination with biological receptors or participation in enzymatic reactions where its stereochemistry plays a critical role .
These properties make it an excellent candidate for applications requiring high sensitivity and selectivity .
Quinic acid, trimethylsilyl derivative is primarily used in analytical chemistry for gas chromatography due to its enhanced volatility. It serves as a derivatizing agent that improves the detection limits of quinic acid and other related compounds in complex mixtures such as food matrices and biological samples.
Additionally, it plays a role in synthetic organic chemistry as a chiral building block for pharmaceuticals, including antiviral drugs like Oseltamivir used against influenza .
Quinic acid, a cyclitol derivative, originates from the shikimate pathway—a conserved metabolic route in plants and microorganisms for aromatic compound biosynthesis. The cyclization process begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) catalyzed by 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase. This yields DAHP, which undergoes enzymatic transformations to 3-dehydroquinate (DHQ) via DHQ synthase (AroB) and subsequently to 3-dehydroshikimate (DHS) via DHQ dehydratase (AroD). NADPH-dependent shikimate dehydrogenase (AroE) then reduces DHS to shikimic acid, a direct precursor to quinic acid [1].
Quinic acid formation branches from this pathway via quinate dehydrogenase (QDH), which converts shikimic acid or DHQ into quinic acid. In microbial systems like Bacillus megaterium, QDH is a membrane-bound quinoprotein requiring pyrroloquinoline quinone (PQQ) as a cofactor. This enzyme facilitates the reversible oxidation of quinic acid to 3-dehydroquinic acid, enabling dynamic interconversion within the pathway [5]. For trimethylsilyl (TMS) derivatization, the hydroxyl and carboxyl groups of quinic acid undergo silylation, enhancing volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Enzymes like QDH exhibit specificity toward the C3 hydroxyl group, influencing which functional groups remain accessible for derivatization. The Km values for QDH (e.g., 2.8 mM for quinic acid in Gluconobacter oxydans) dictate substrate affinity and derivatization efficiency [5] [9].
Table 1: Key Enzymes in Quinic Acid Biosynthesis and Derivatization
Enzyme | Gene | Reaction | Cofactor | Km (Substrate) |
---|---|---|---|---|
DAHP synthase | aroG/F/H | PEP + E4P → DAHP | None | 0.12 mM (PEP) |
Shikimate dehydrogenase | aroE | DHS → Shikimic acid | NADPH | 0.05 mM (DHS) |
Quinate dehydrogenase | ydiB | Quinic acid ↔ 3-Dehydroquinic acid | PQQ | 2.8 mM (Quinic acid) |
Chlorogenic acids (CGAs)—esters of quinic acid and hydroxycinnamic acids—serve as reservoirs for quinic acid release. In plants like Artemisia annua and coffee beans, CGAs such as 3-feruloylquinic acid and 3,5-dicaffeoylquinic acid undergo enzymatic or chemical hydrolysis to liberate quinic acid. This process is catalyzed by esterases (e.g., chlorogenate hydrolase) or induced by alkaline conditions, cleaving the ester bond between quinic acid and caffeic/ferulic acids [2] [3].
Hydrolysis efficiency depends on regiochemistry. For instance, 5-O-caffeoylquinic acid (5-CQA) hydrolyzes 40% faster than its 3-O or 4-O isomers due to reduced steric hindrance. Liberated quinic acid is then derivatized using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form TMS ethers/carboxylates. Analytical validation via LC-MS/MS confirms hydrolysis completeness by monitoring fragment ions (m/z 191 for quinic acid; m/z 179 for caffeic acid) [9]. Post-derivatization, TMS-quinic acid exhibits enhanced chromatographic resolution, with GC-MS peaks identifiable at m/z 204 (base peak), 217, and 345 [6].
Table 2: Hydrolysis Profiles of Chlorogenic Acid Regioisomers
Regioisomer | Trivial Name | Relative Hydrolysis Rate | Primary MS Fragment (m/z) |
---|---|---|---|
5-O-Caffeoylquinic acid | Chlorogenic acid | 1.00 (reference) | 191 (quinic acid) |
4-O-Caffeoylquinic acid | Cryptochlorogenic acid | 0.78 | 191 |
3-O-Caffeoylquinic acid | Neochlorogenic acid | 0.69 | 191 |
Metabolic engineering optimizes quinic acid titers by rewiring central carbon metabolism and silencing competitive pathways. In Escherichia coli, key strategies include:
For TMS derivatization, high-purity quinic acid (>95%) is essential. Extraction employs pH-dependent partitioning (pH 4.48) with petroleum ether, achieving 76% recovery. Engineered strains like E. coli KA29 (ΔaroL ΔshiA PT7-aroE) yield 47 g/L quinic acid—directly compatible with silylation workflows [5] [9].
Table 3: Metabolic Engineering Outcomes for Quinic Acid Production
Strain/Approach | Modification | Quinic Acid Titer | Yield |
---|---|---|---|
E. coli KA29 | ΔaroL ΔshiA PT7-aroE | 47 g/L | 0.27 g/g glucose |
B. megaterium Biotransformation | Whole-cell QDH + glucose cofactor cycling | 4.45 mM (from 5 mM QA) | 89% |
Gluconobacter oxydans | Immobilized cells | 1.4 mM | 77% |
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